molecular formula C12H14O4S2 B14263867 Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate CAS No. 188593-64-8

Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate

Cat. No.: B14263867
CAS No.: 188593-64-8
M. Wt: 286.4 g/mol
InChI Key: OXKUOWHDARPANL-UHFFFAOYSA-N
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Description

Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate is a chemical compound known for its unique properties and applications. It is also referred to as N1,N3-Bis(2-sulfanylethyl)benzene-1,3-dicarboxamide. This compound is notable for its ability to chelate heavy metals, making it useful in various fields, including environmental science and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate typically involves the reaction of benzene-1,3-dicarboxylic acid with 2-mercaptoethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the ester linkage .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate involves the formation of stable complexes with heavy metal ions. The thiol groups in the compound bind to metal ions, forming chelates that can be easily removed from the system. This mechanism is particularly effective in detoxifying heavy metals such as mercury, lead, and cadmium .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate is unique due to its dual thiol groups, which provide strong binding affinity for heavy metals. This makes it more effective in chelation compared to other similar compounds .

Properties

CAS No.

188593-64-8

Molecular Formula

C12H14O4S2

Molecular Weight

286.4 g/mol

IUPAC Name

bis(2-sulfanylethyl) benzene-1,3-dicarboxylate

InChI

InChI=1S/C12H14O4S2/c13-11(15-4-6-17)9-2-1-3-10(8-9)12(14)16-5-7-18/h1-3,8,17-18H,4-7H2

InChI Key

OXKUOWHDARPANL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OCCS)C(=O)OCCS

Origin of Product

United States

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